1-Benzene sulfonyl-cis-2,6-dimethyl piperidine
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Overview
Description
1-Benzene sulfonyl-cis-2,6-dimethyl piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzene sulfonyl-cis-2,6-dimethyl piperidine typically involves the reaction of piperidine with benzene sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzene sulfonyl-cis-2,6-dimethyl piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzene sulfonyl-cis-2,6-dimethyl piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-benzene sulfonyl-cis-2,6-dimethyl piperidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A derivative of piperidine with two methyl groups at the 2 and 6 positions.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, structurally similar to piperidine but with one less carbon atom
Uniqueness: 1-Benzene sulfonyl-cis-2,6-dimethyl piperidine is unique due to the presence of the benzene sulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions and increases its potential biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H19NO2S |
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Molecular Weight |
253.36 g/mol |
IUPAC Name |
(2S,6R)-1-(benzenesulfonyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-11-7-6-8-12(2)14(11)17(15,16)13-9-4-3-5-10-13/h3-5,9-12H,6-8H2,1-2H3/t11-,12+ |
InChI Key |
JINDARNDFYFWDT-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1S(=O)(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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